

Application Notes and Protocols: (-)-Menthol in Topical Cooling Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthol

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Introduction

(-)-Menthol, a naturally occurring cyclic terpene alcohol, is a widely utilized active pharmaceutical ingredient (API) in topical cooling gels and creams.[1] Its characteristic minty aroma and, more importantly, its ability to induce a cooling sensation upon application to the skin, make it a staple in formulations designed for symptomatic relief of minor aches and pains, such as those associated with arthritis, backaches, strains, and sprains.[2][3] This document provides detailed application notes and protocols for researchers and formulators working with **(-)-menthol** in the development of topical cooling products.

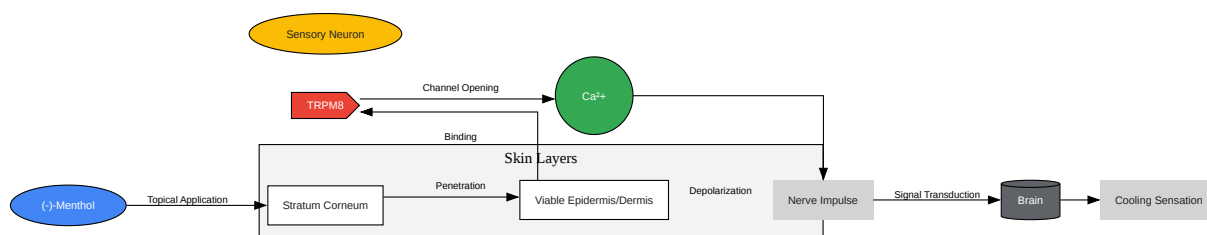
Mechanism of Action: The Cooling Sensation

(-)-Menthol's cooling effect is not a result of a physical drop in skin temperature through evaporation alone, but rather a pharmacological interaction with the nervous system.[4] The primary mechanism of action involves the selective activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, also known as the "cold and menthol receptor." [3] [5]

- **TRPM8 Activation:** TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the skin.[3][5] When **(-)-menthol** binds to and activates TRPM8, it lowers the temperature threshold at which the channel is activated, mimicking the sensation of cold. [5][6] This leads to an influx of calcium ions into the neuron, triggering a signal that is

transmitted to the brain and perceived as a cooling sensation, even without an actual change in skin temperature.[5][6]

- **Counter-Irritant Effect:** By stimulating the nerves responsible for sensing cold, menthol acts as a counter-irritant. This cooling sensation can help to override and reduce the perception of pain signals.[3][7]
- **Vasoactive Properties:** Topical menthol application can lead to an increase in cutaneous (skin surface) blood flow, while paradoxically decreasing deeper arterial blood flow.[4] The increased skin blood flow is thought to be a result of stimulating cold receptors in the skin's vasculature.[4]



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Caption: Signaling pathway of **(-)-menthol** induced cooling sensation.

Formulation Considerations

(-)-Menthol is practically insoluble in water but soluble in various organic solvents like ethanol, propylene glycol, and polyethylene glycol 400.[1] This property is crucial when formulating gels and creams.

Typical Concentration Ranges

The concentration of **(-)-menthol** in topical formulations can vary, influencing the intensity and duration of the cooling sensation. However, studies have shown that a higher concentration does not always correlate with a stronger cooling effect or a greater decrease in skin temperature.^[8] In one study, a gel with 4.6% menthol was perceived as causing a significantly stronger cooling effect than gels with 0.5% or 10.0% menthol.^[8]

Product Type	Typical (-)-Menthol Concentration
Gels	2.5% - 10% ^[7]
Creams	4% - 10% ^{[2][7]}
Lotions	0.1% - 0.5% ^{[7][9]}
Patches	5% - 7.5% ^[7]
Sprays	7% - 16% ^[7]

Role as a Penetration Enhancer

Besides its cooling properties, **(-)-menthol** can also act as a penetration enhancer, facilitating the absorption of other active ingredients through the skin.^{[10][11]} It is thought to achieve this by reversibly disrupting the lipid structure of the stratum corneum, the outermost layer of the skin.^{[10][11]} This makes it a valuable component in combination topical products.

Quantitative Data on Cooling Effects

Several studies have quantified the cooling effects of topical menthol formulations.

Parameter	Menthol Gel	Placebo Gel	Ice Pack
Intramuscular Temperature Change	-1.9°C[12]	-1.9°C[12]	-5.7°C[12]
Skin Temperature Change	-4.2°C[12]	Not specified	-8.8°C[12]
Cutaneous Blood Flow Change	+0.3 ml/min[12]	Unaltered[12]	-0.3 ml/min[12]
Duration of Cooling Sensation	~80 minutes[4]	Not specified	Shorter than menthol gel[4]
Time to Perceive Cooling	~14.8 seconds[13]	Not applicable	Not specified
Peak Skin Temperature Drop	-3.17°C (at 4 minutes) [13]	Not applicable	Not specified

Experimental Protocols

Protocol for a Basic Cooling Gel Formulation

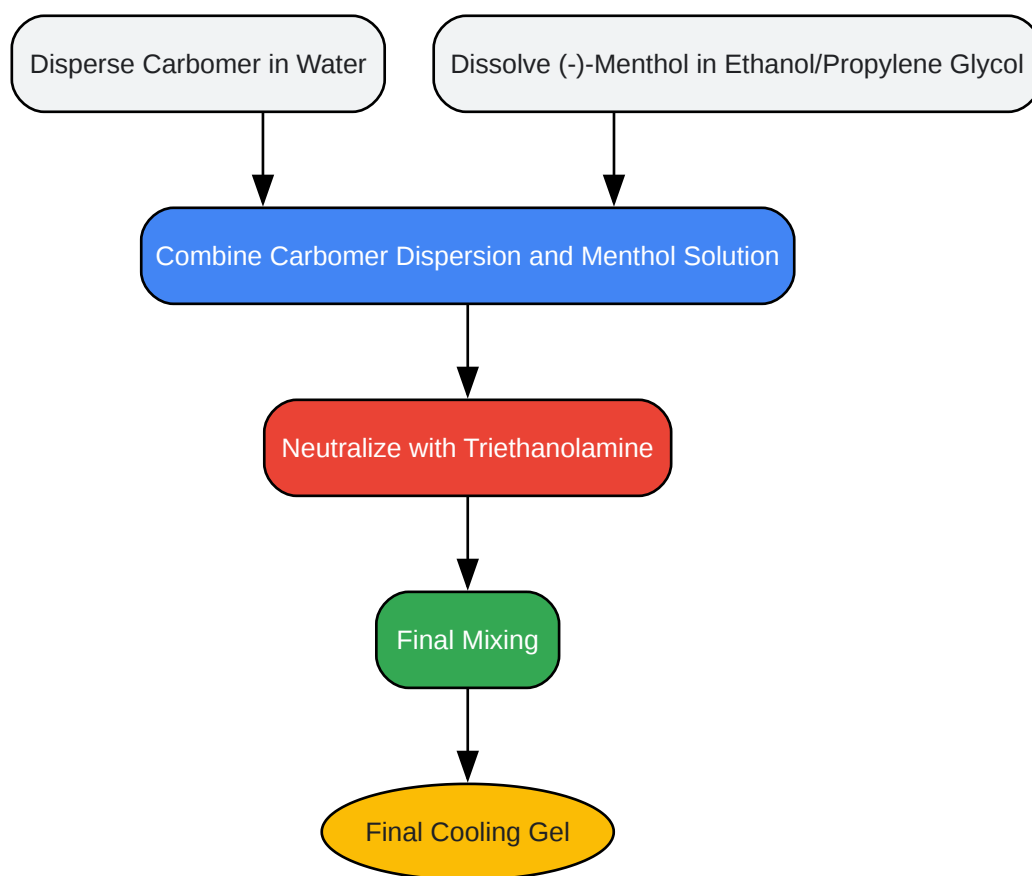
This protocol provides a starting point for a simple hydroalcoholic gel.

Materials:

- **(-)-Menthol** crystals
- Carbomer (e.g., Carbopol 940)
- Ethanol (95%)
- Propylene Glycol
- Triethanolamine (or other neutralizing agent)
- Purified Water

Procedure:

- **Disperse Carbomer:** In a beaker, slowly disperse the carbomer in purified water with constant stirring until a uniform, lump-free dispersion is obtained.
- **Dissolve Menthol:** In a separate beaker, dissolve the **(-)-menthol** crystals in ethanol and propylene glycol.
- **Combine Phases:** Slowly add the menthol solution to the carbomer dispersion while stirring.
- **Neutralize:** Add triethanolamine dropwise to the mixture with continuous stirring until the desired viscosity is achieved and a clear gel is formed.
- **Final Mixing:** Continue mixing for a short period to ensure homogeneity.



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Caption: Workflow for preparing a basic **(-)-menthol** cooling gel.

Protocol for In-Vivo Evaluation of Cooling Efficacy

This protocol outlines a method for assessing the objective and subjective cooling effects of a topical formulation on human volunteers.

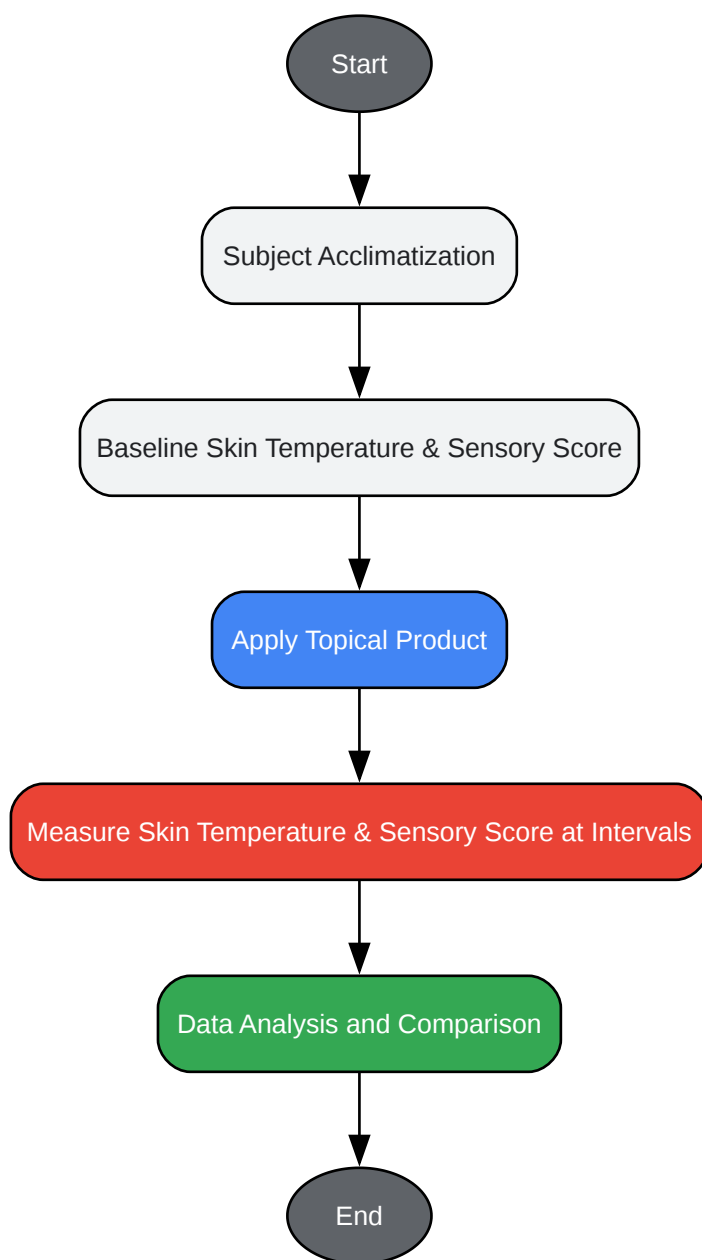
Objective: To measure the change in skin temperature and the perceived cooling sensation after the application of a **(-)-menthol** containing topical product.

Equipment:

- Infrared Thermometer or Thermal Imaging Camera[13]
- Visual Analog Scale (VAS) for sensory perception[8]
- Controlled environment room (e.g., 22°C)[13]

Procedure:

- Acclimatization: Allow subjects to acclimatize in a temperature-controlled room for at least 10-20 minutes.[13][14]
- Baseline Measurement: Record the baseline skin surface temperature of the target application area (e.g., forearm or thigh) using an infrared thermometer or thermal camera. [13]
- Product Application: Apply a standardized amount of the test product to the defined skin area.
- Temperature Monitoring: Record skin surface temperature at regular intervals (e.g., every 30 seconds for the first 2 minutes, then every minute for up to 20-30 minutes).[13][14]
- Sensory Evaluation: At the same time intervals, ask the subject to rate their perceived cooling sensation on a Visual Analog Scale (VAS), where 0 represents "no cooling" and 10 represents "maximum imaginable cooling".[8]
- Data Analysis: Compare the changes in skin temperature and VAS scores from baseline over time.



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Caption: Experimental workflow for in-vivo cooling efficacy evaluation.

Protocol for In-Vitro Skin Permeation Study

This protocol describes a method to evaluate the permeation of **(-)-menthol** through a skin model.

Objective: To quantify the rate and extent of **(-)-menthol** permeation through an excised skin sample.

Equipment:

- Franz diffusion cells[11]
- Excised skin (e.g., hairless mouse or porcine skin)[11]
- High-Performance Liquid Chromatography (HPLC) system
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

Procedure:

- Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Cell Assembly: Assemble the Franz diffusion cell, ensuring no air bubbles are trapped beneath the skin. Fill the receptor compartment with the receptor solution and maintain a constant temperature (e.g., 32°C).
- Product Application: Apply a known amount of the **(-)-menthol** formulation to the skin surface in the donor compartment.
- Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
- Analysis: Analyze the concentration of **(-)-menthol** in the collected samples using a validated HPLC method.
- Data Calculation: Calculate the cumulative amount of menthol permeated per unit area over time and determine the steady-state flux.

Safety and Regulatory Considerations

- **(-)-Menthol** is for external use only.[2]

- It should not be applied to wounds, damaged skin, or mucous membranes.[2]
- The application area should not be tightly bandaged or heated.[7]
- Common side effects can include stinging, burning, or tingling at the application site.[7]
- Formulations are available over-the-counter (OTC) and are regulated as topical analgesics.
[5][7]

Conclusion

(-)-Menthol is a versatile and effective ingredient for inducing a cooling sensation in topical formulations. A thorough understanding of its mechanism of action, formulation properties, and appropriate testing protocols is essential for the successful development of safe and efficacious cooling gels and creams for the temporary relief of minor aches and pains. The provided notes and protocols serve as a comprehensive guide for professionals in the field of topical drug development.

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- To cite this document: BenchChem. [Application Notes and Protocols: (-)-Menthol in Topical Cooling Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675115#menthol-in-the-formulation-of-topical-cooling-gels-and-creams]

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